(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral, primary amine containing a trifluoromethyl substituent on a phenyl ring. It serves as a key intermediate in the synthesis of numerous pharmaceuticals and research compounds, specifically those requiring a specific enantiomer [, , ]. This compound's importance arises from its chirality, which is crucial for interacting with biological targets in a stereospecific manner.
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine with the molecular formula C₉H₁₁ClF₃N and a molecular weight of approximately 225.64 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, significantly influencing its chemical properties and biological activity. It is classified under aromatic ethylamines and is recognized for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents targeting neurological and psychiatric disorders .
The synthesis of (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride typically involves several steps:
This synthetic pathway highlights the importance of chirality in drug development, as the (R)-enantiomer may exhibit different biological activities compared to its (S)-counterpart.
The molecular structure of (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride can be represented as follows:
The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes .
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride participates in various chemical reactions:
These reactions underline the compound's versatility in synthetic organic chemistry.
Key physical and chemical properties of (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride include:
These properties contribute to its stability and reactivity, making it suitable for various applications in research and industry.
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has several potential applications across various fields:
The unique characteristics imparted by the trifluoromethyl group enhance its utility in these domains, warranting further exploration into its properties and applications.
The compound is systematically named as (R)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride according to IUPAC conventions. This nomenclature specifies:
Its canonical SMILES representation is C[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl, which explicitly denotes:
@H) C(F)(F)F) N.Cl) [6]. Table 1: Core Molecular Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 856645-99-3 |
| Molecular Formula | C₉H₁₁ClF₃N |
| Molecular Weight | 225.64 g/mol |
| IUPAC Name | (R)-1-[4-(Trifluoromethyl)phenyl]ethanamine hydrochloride |
| SMILES | CC@HN.Cl |
While single-crystal X-ray diffraction data for this specific compound is limited in public databases, hydrochloride salts of analogous chiral aryl-ethylamines exhibit:
The chiral (R)-configuration induces specific packing modes distinct from racemic or (S)-forms, as confirmed by differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) [4].
The compound displays marked lipophilicity due to the trifluoromethyl group, with an experimental LogP (octanol-water) of ~2.8. This promotes membrane permeability but limits aqueous solubility:
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | <1 | 25°C, pH 7 |
| Methanol | ~50 | 25°C |
| Dichloromethane | >100 | 25°C |
| Ethanol | ~35 | 25°C |
The hydrochloride salt form moderately improves water solubility via ion-dipole interactions, though the hydrophobic aryl group still dominates solvation behavior. Solubility increases significantly below pH 5 due to protonation of the amine group [3] [6].
The ethylamine moiety confers basicity, with a predicted pKa of ~9.2 for the conjugate acid (protonated amine). Key acid-base characteristics include:
Table 3: Acid-Base Properties
| Property | Value | Measurement Context |
|---|---|---|
| Conjugate Acid pKa | ~9.2 | Theoretical prediction |
| Protonation State (pH 7) | >99% cationic | Henderson-Hasselbalch model |
| pKa Shift vs. Non-F Analog | ΔpKa ≈ -0.4 | Hammett analysis |
The pKa governs solubility, crystallinity, and reactivity during synthesis, particularly in Schiff base formations where the unprotonated amine acts as a nucleophile [5] [6].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4